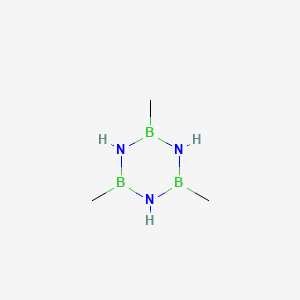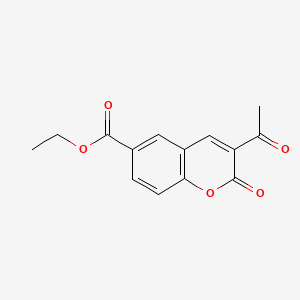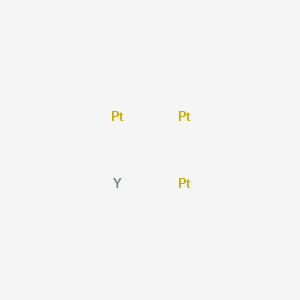
Platinum--yttrium (3/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum–yttrium (3/1) is an intermetallic compound composed of platinum and yttrium in a 3:1 atomic ratio. This compound is known for its unique properties, including high thermal stability, excellent catalytic activity, and significant resistance to oxidation and corrosion. These characteristics make it a valuable material in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of platinum–yttrium (3/1) typically involves high-temperature methods. One common approach is the direct sintering of a mixture of platinum powder and yttrium hydride (YH2) at temperatures around 1600°C under high vacuum conditions . This method ensures the formation of a homogeneous intermetallic compound with the desired stoichiometry.
Industrial Production Methods
In industrial settings, the production of platinum–yttrium (3/1) may involve more scalable techniques such as arc melting or induction melting. These methods allow for the efficient mixing and alloying of platinum and yttrium, followed by controlled cooling to achieve the desired phase composition and microstructure.
Analyse Chemischer Reaktionen
Types of Reactions
Platinum–yttrium (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form yttrium oxide (Y2O3) and platinum oxide (PtO2) under high-temperature conditions.
Reduction: Reduction reactions can revert the oxides back to the metallic state using reducing agents like hydrogen gas.
Substitution: The compound can participate in substitution reactions where yttrium atoms are replaced by other rare earth elements.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen at elevated temperatures.
Reduction: Hydrogen gas is commonly used as a reducing agent at high temperatures.
Substitution: Reactions with other rare earth metal halides or oxides can facilitate substitution.
Major Products
Oxidation: Yttrium oxide (Y2O3) and platinum oxide (PtO2).
Reduction: Metallic platinum and yttrium.
Substitution: New intermetallic compounds with different rare earth elements.
Wissenschaftliche Forschungsanwendungen
Platinum–yttrium (3/1) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which platinum–yttrium (3/1) exerts its effects is primarily through its catalytic activity. The compound provides active sites for various chemical reactions, facilitating the conversion of reactants to products. In biological systems, platinum–yttrium (3/1) can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage, which is beneficial in cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Platinum–erbium (3/1): Similar in structure and properties but with erbium instead of yttrium.
Platinum–lanthanum (3/1): Another rare earth platinum compound with comparable catalytic activity.
Platinum–gadolinium (3/1): Known for its magnetic properties and used in magnetic resonance imaging (MRI) applications.
Uniqueness
Platinum–yttrium (3/1) stands out due to its exceptional thermal stability and resistance to oxidation, making it more suitable for high-temperature applications compared to its counterparts. Additionally, its unique electronic properties make it a valuable material for advanced catalytic and electronic applications .
Eigenschaften
CAS-Nummer |
12038-44-7 |
|---|---|
Molekularformel |
Pt3Y |
Molekulargewicht |
674.2 g/mol |
IUPAC-Name |
platinum;yttrium |
InChI |
InChI=1S/3Pt.Y |
InChI-Schlüssel |
APESYQYQPGWNAA-UHFFFAOYSA-N |
Kanonische SMILES |
[Y].[Pt].[Pt].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


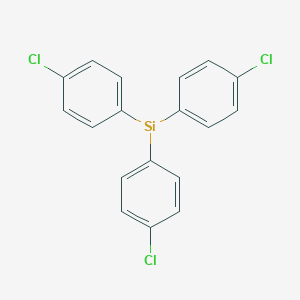


![2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14738236.png)
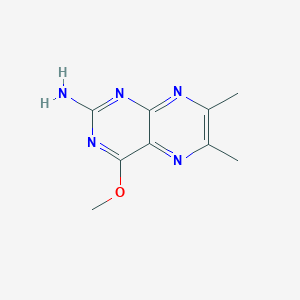

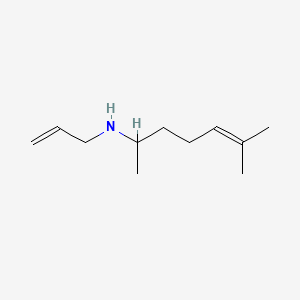


![3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid](/img/structure/B14738257.png)
